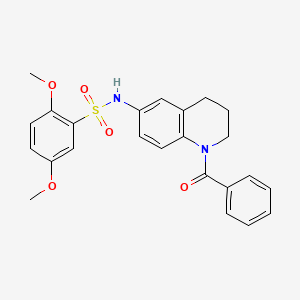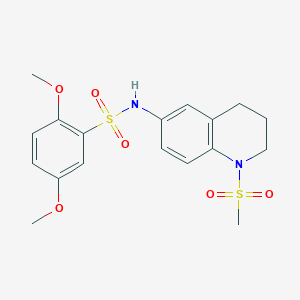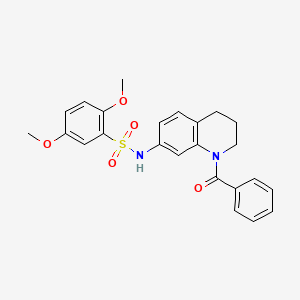![molecular formula C22H22N2O6S B6560214 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946333-45-5](/img/structure/B6560214.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is an organic compound notable for its unique structure that integrates a furan ring, a tetrahydroquinoline, and a benzene sulfonamide moiety. This compound has garnered attention in various fields of scientific research due to its potential pharmacological and chemical properties.
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity under various conditions. Given the biological activity of many furan derivatives, this compound could potentially be of interest in the development of new pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including:
Formation of the furan-2-carbonyl intermediate: This step usually involves the acylation of furan using reagents like acyl chlorides under acidic conditions.
Formation of the tetrahydroquinoline scaffold: This can be achieved via the Pictet-Spengler reaction, where an amino compound undergoes cyclization with an aldehyde or ketone.
Coupling with dimethoxybenzene sulfonamide: This involves a nucleophilic substitution reaction, where the tetrahydroquinoline intermediate is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimization of yield and purity is critical. This typically involves:
Scaling up the reaction steps under controlled conditions.
Utilizing continuous flow reactors to enhance reaction efficiency.
Implementing advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at the furan ring or the tetrahydroquinoline unit, often yielding highly reactive intermediates.
Reduction: Reduction reactions can target the furan carbonyl group, converting it into alcohol derivatives.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, allowing modifications of the side chains.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing bases such as sodium hydride in aprotic solvents like DMF (dimethylformamide).
Major Products Formed
Oxidation Products: Corresponding alcohols or carboxylic acids.
Reduction Products: Alcohols derived from the furan carbonyl reduction.
Substitution Products: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
This compound has found applications in multiple research domains:
Chemistry: It's used as a building block in synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its intricate structure.
Industry: Utilized in the development of specialized chemicals and materials, particularly in the context of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Comparison and Uniqueness
Compared to other similar compounds, N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its:
Structural Complexity: Integration of multiple functional groups makes it a versatile compound for various reactions.
Pharmacological Potential:
List of Similar Compounds
N-[2-(Furan-2-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-yl]-2-methoxybenzene-1-sulfonamide.
N-[1-(Furan-2-carbonyl)-3,4-dihydroisoquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide.
N-[1-(Thien-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide.
Remember, this compound is as dynamic as it sounds. Hope you found this breakdown both informative and fascinating. Got another topic in mind?
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-17-8-10-19(29-2)21(14-17)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNHCXLTXLJCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea](/img/structure/B6560136.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6560147.png)
![N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6560150.png)
![N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6560156.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6560169.png)
![2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560175.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6560185.png)
![2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560193.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6560198.png)
![8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6560200.png)



![2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560247.png)
